4-AMINO-1-(BUTYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE
Description
4-AMINO-1-(BUTYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential pharmacological activities, including antiviral, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
4-amino-1-butylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-2-3-8-20-13-16-15-12-17(13)10-7-5-4-6-9(10)11(19)18(12)14/h4-7H,2-3,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFHSJYRYIZVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-1-(BUTYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-1-(BUTYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazoloquinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazoloquinazoline ring .
Scientific Research Applications
4-AMINO-1-(BUTYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound is being investigated for its potential as an anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-1-(BUTYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets. For instance, it acts as an antagonist at adenosine A1 and A2 receptors, inhibiting the action of adenosine and affecting cAMP formation in cells . This interaction can lead to various pharmacological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, such as:
- 4-AMINO-1-(METHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE
- 4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE
Uniqueness
What sets 4-AMINO-1-(BUTYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE apart is its unique butylsulfanyl group, which can enhance its pharmacological properties and potentially improve its efficacy as an antiviral and anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
